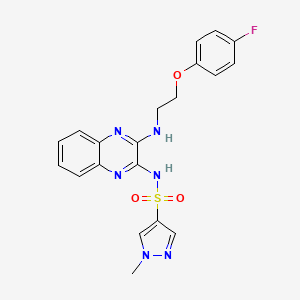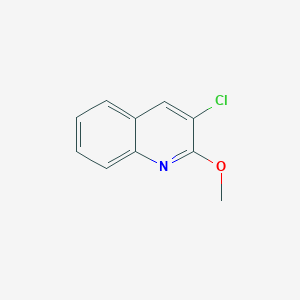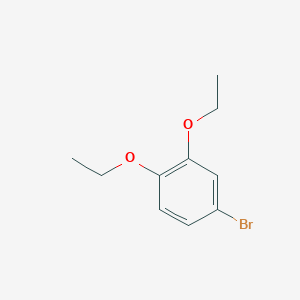![molecular formula C24H22N2O3S B3015991 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-56-5](/img/structure/B3015991.png)
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound is known for its unique properties, including its ability to selectively inhibit certain enzymes and its potential to act as an anti-inflammatory agent.
Scientific Research Applications
Nucleophilic Reactions and Derivative Synthesis
Nucleophilic reactions involving compounds with structures related to 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine have been explored for the synthesis of various heterocyclic derivatives. For example, reactions of 3-benzenesulfonyloxyalloxazine and its derivatives with nucleophiles have led to the formation of s-triazoloquinoxalines, imidazoloquinoxalines, and hydroxyalloxazine derivatives (Hamby & Bauer, 1987). These reactions highlight the potential of similar compounds in the synthesis of complex heterocyclic structures useful in medicinal chemistry and material science.
Ligand Development for Catalysis
The development of phosphine ligands based on quinoxaline frameworks, such as those derived from modifications of quinoxaline compounds, has shown significant promise in catalytic applications. For instance, quinoxaline-based ligands have been used to achieve high enantioselectivities and catalytic activities in the rhodium-catalyzed asymmetric hydrogenation of alkenes, demonstrating the utility of these compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial and Antitubercular Activities
Quinoline-based compounds, similar to the structure of interest, have been evaluated for their antimicrobial and antitubercular activities. Research has shown that certain derivatives exhibit significant antibacterial and antifungal properties, as well as potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as templates for developing new antimicrobial agents (Iosr Journals, Vora & Vora, 2012).
Electrophilic Substitution and Green Synthesis
Investigations into the electrophilic substitution reactions and green synthesis methodologies for quinoxaline derivatives have led to the development of novel compounds with potential antibacterial activity. These studies explore environmentally friendly approaches to synthesizing bioactive quinoxaline sulfonamides, showcasing the chemical versatility and applicability of quinoxaline derivatives in pharmaceutical chemistry (Alavi et al., 2017).
Adenosine Receptor Antagonism
Further research into quinoxaline derivatives has identified their role as potent and selective antagonists of the human A3 adenosine receptor, with implications for treating conditions like cerebral ischemia. These studies underscore the importance of structural modifications, such as the introduction of acyl residues and methoxy groups, in enhancing receptor affinity and selectivity, opening avenues for therapeutic applications (Lenzi et al., 2006).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGMYSWSSKXSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)

![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
